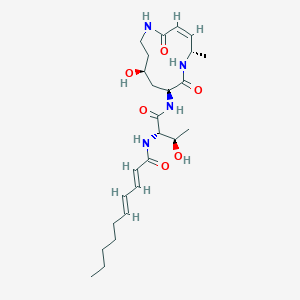

Glidobactin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glidobactin F is a natural product found in Polyangium with data available.

Aplicaciones Científicas De Investigación

Introduction to Glidobactin F

This compound is a member of the syrbactin family of natural products, which are characterized by their potent biological activities, particularly as proteasome inhibitors. These compounds have garnered significant interest in the field of medicinal chemistry due to their potential applications in cancer therapy and other diseases involving proteasome dysfunction. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic potential, and recent advancements in its study.

Key Mechanisms:

- Selective Binding : this compound selectively binds to the catalytic sites of the proteasome, inhibiting its activity. This selective inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy .

- Induction of Apoptosis : By disrupting proteasomal function, this compound triggers apoptotic pathways in cancer cells, leading to increased cell death rates .

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound and its analogs in various cancer cell lines. For instance, thiasyrbactins derived from this compound have shown promising results in inhibiting cell viability and proteasomal activity across multiple myeloma cell lines .

Case Study: Multiple Myeloma

- Cell Lines Used : ARD, U266, MM1R, and MM1S.

- Findings : Thiasyrbactins exhibited significant anti-proliferative effects, particularly in cell lines with a higher expression of immunoproteasomes, suggesting that this compound could be particularly effective in treating hematological malignancies .

In Vivo Studies

Emerging research indicates that certain analogs of this compound have shown efficacy in animal models. For instance, TIR-199, an analog inspired by this compound, demonstrated significant anti-tumor activity in preclinical models of neuroblastoma and multiple myeloma .

Synthesis and Bioengineering

The biosynthetic pathways for this compound have been explored extensively to enhance its production and modify its structure for improved efficacy. Recent advancements include:

- Heterologous Production : Techniques have been developed to produce this compound in Escherichia coli, utilizing engineered biosynthetic gene clusters from natural producers .

- Bioengineering Strategies : Researchers are employing bioengineering techniques to create hybrid enzymes that can facilitate the synthesis of this compound and its derivatives more efficiently .

Comparative Analysis of Syrbactins

To provide a clearer understanding of this compound's place within the syrbactin family, the following table summarizes key characteristics:

| Compound Name | Source Organism | Mechanism | Therapeutic Potential |

|---|---|---|---|

| Glidobactin A | Polyangium sp. | Proteasome Inhibition | Antitumor activity |

| Glidobactin B | Polyangium sp. | Proteasome Inhibition | Antitumor activity |

| Glidobactin C | Polyangium sp. | Proteasome Inhibition | Antitumor activity |

| This compound | Burkholderia DSM7029 | Proteasome Inhibition | Potential for cancer therapy |

Propiedades

Número CAS |

119259-72-2 |

|---|---|

Fórmula molecular |

C25H40N4O6 |

Peso molecular |

492.6 g/mol |

Nombre IUPAC |

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide |

InChI |

InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1 |

Clave InChI |

OJDBZOSAZHSDPV-UELYFCGDSA-N |

SMILES |

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

SMILES isomérico |

CCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |

SMILES canónico |

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |

Sinónimos |

glidobactin F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.